2-Bromo-6-(trifluoromethyl)pyridin-3-ol
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the CAS Number: 1211526-50-9 . It has a molecular weight of 242 . The compound is a powder at room temperature .
Synthesis Analysis
Trifluoromethylpyridines, such as this compound, have been synthesized and used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 40-42 degrees Celsius . The compound has a flash point of 113 .Scientific Research Applications
Spectroscopic and Optical Properties
One study focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, revealing its vibrational frequencies and chemical shift values through density functional theory (DFT) and time-dependent DFT methods. This research not only provides insights into the molecule's spectroscopic properties but also its non-linear optical (NLO) characteristics and antimicrobial activities, demonstrating the molecule's potential in various applications (Vural & Kara, 2017).
Synthetic Methodologies and Chemical Transformations
Another significant application is in synthetic chemistry, where trifluoromethyl-substituted pyridines were prepared through the displacement of iodine by in situ generated (trifluoromethyl)copper. This method represents a convenient approach to introducing trifluoromethyl groups into pyridine rings, showcasing the utility of such compounds in the synthesis of more complex molecules (Cottet & Schlosser, 2002).
Antimicrobial Activities
The antimicrobial potential of related compounds is also noteworthy. For instance, novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrids exhibited significant activity against various bacterial and fungal strains, underscoring the relevance of these compounds in developing new antimicrobials (Jha & Ramarao, 2017).
Coordination Chemistry and Material Science
Furthermore, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands were synthesized, exhibiting activity in ethylene polymerization. This application highlights the role of such compounds in catalysis and material science, contributing to advancements in polymer synthesis and functional materials (Hurtado et al., 2009).
Mechanism of Action
Mode of Action
As a chemical compound, it may interact with its targets by forming covalent bonds, hydrogen bonds, or through hydrophobic interactions . The resulting changes could include alterations in the conformation or function of the target molecules.
Biochemical Pathways
It’s known that trifluoromethylpyridines, a class of compounds to which 2-bromo-6-(trifluoromethyl)pyridin-3-ol belongs, have been used in the agrochemical and pharmaceutical industries. They are involved in the protection of crops from pests and have been used in the synthesis of various pharmaceutical compounds.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOAJSVNWQZSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-50-9 | |
Record name | 2-bromo-6-(trifluoromethyl)pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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